

An In-depth Technical Guide to Alkylphosphocholines: Focus on Miltefosine

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Compound of Interest

Compound Name: *1-Tetradecyl-sn-glycero-3-phosphocholine*

Cat. No.: *B1255613*

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Introduction

While specific comprehensive data for **1-Tetradecyl-sn-glycero-3-phosphocholine**, an ether-linked lysophosphatidylcholine analog, is limited in publicly available scientific literature, this guide will focus on the closely related and extensively studied alkylphosphocholine, Miltefosine (hexadecylphosphocholine). Miltefosine serves as a paradigmatic compound for this class of molecules, with a wealth of research into its mechanisms of action, clinical efficacy, and experimental applications. This document is intended for researchers, scientists, and drug development professionals, providing detailed technical information, experimental protocols, and visual representations of its biological pathways.

The CAS number for the closely related acyl-containing compound, 1-tetradecanoyl-sn-glycero-3-phosphocholine, is 20559-16-4. However, a specific CAS number for the ether-linked **1-tetradecyl-sn-glycero-3-phosphocholine** is not readily available in the referenced literature.

Core Compound: Miltefosine

Miltefosine is a broad-spectrum antimicrobial and antineoplastic agent, notable as the first orally administered drug for the treatment of leishmaniasis.^{[1][2][3]} Its amphiphilic nature allows it to interact with cell membranes, leading to a cascade of downstream effects that disrupt cellular signaling and integrity.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the efficacy and activity of Miltefosine from various studies.

Table 1: Clinical Efficacy of Miltefosine in Leishmaniasis Treatment

Indication	Species	Dosage	Cure Rate	Reference
Visceral Leishmaniasis (VL)	L. donovani (India)	2.5 mg/kg/day for 28 days	94% - 97%	[1][2]
VL (Pediatric)	L. donovani (India)	2.5 mg/kg/day for 28 days	83% - 94%	[2]
Cutaneous Leishmaniasis (CL)	L. panamensis (Colombia)	2.5 mg/kg/day for 28 days	91% (per-protocol)	[4]
CL	L. braziliensis & L. mexicana (Guatemala)	2.5 mg/kg/day for 28 days	~50%	[4]
CL (Antimonial-resistant)	L. tropica	~2.5 mg/kg/day for 28 days	68% (per-protocol)	[5]
Post-Kala-Azar Dermal Leishmaniasis	L. donovani (India)	150 mg/day for 60 days	96%	[2]

Table 2: In Vitro and In Vivo Activity of Miltefosine

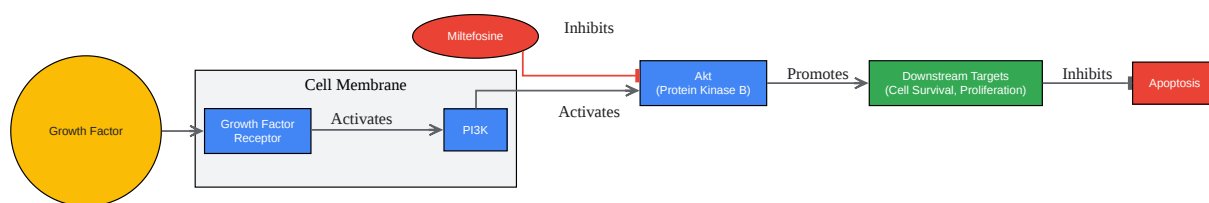
Target/Model	Metric	Concentration/ Dose	Effect	Reference
MCF7 (breast cancer cell line)	IC50	34.6 ± 11.7 µM	Inhibition of cell viability	[6]
Hela-WT (cervical cancer cell line)	IC50	6.8 ± 0.9 µM	Inhibition of cell viability	[6]
L. donovani promastigotes	IC50	13.6 ± 2.0 µM	Inhibition of viability	[7]
L. tropica promastigotes	IC50	0.3548 ± 0.17 µg/ml (free MFS)	Inhibition of viability	[8]
L. tropica axenic amastigotes	IC50	0.5320 ± 0.21 µg/ml (free MFS)	Inhibition of viability	[8]
L6E9 rat skeletal muscle cells	Akt/PKB phosphorylation	40 µM	75% inhibition	[6]
L6E9 rat skeletal muscle cells	Akt/PKB phosphorylation	60 µM	98% inhibition	[6]
Mouse tumor model	Tumor volume	Not specified	~50% decrease by day 14	[6]

Key Signaling Pathways and Mechanisms of Action

Miltefosine exerts its therapeutic effects through multiple mechanisms, primarily by disrupting membrane integrity and interfering with crucial signaling pathways.

Inhibition of the PI3K/Akt Signaling Pathway

A key mechanism of action for Miltefosine, particularly in its anti-cancer and anti-HIV activities, is the inhibition of the PI3K/Akt pathway.[6][9] This pathway is critical for cell survival and proliferation. By inhibiting this pathway, Miltefosine can induce apoptosis (programmed cell death) in cancer cells and HIV-infected macrophages.[4][9]

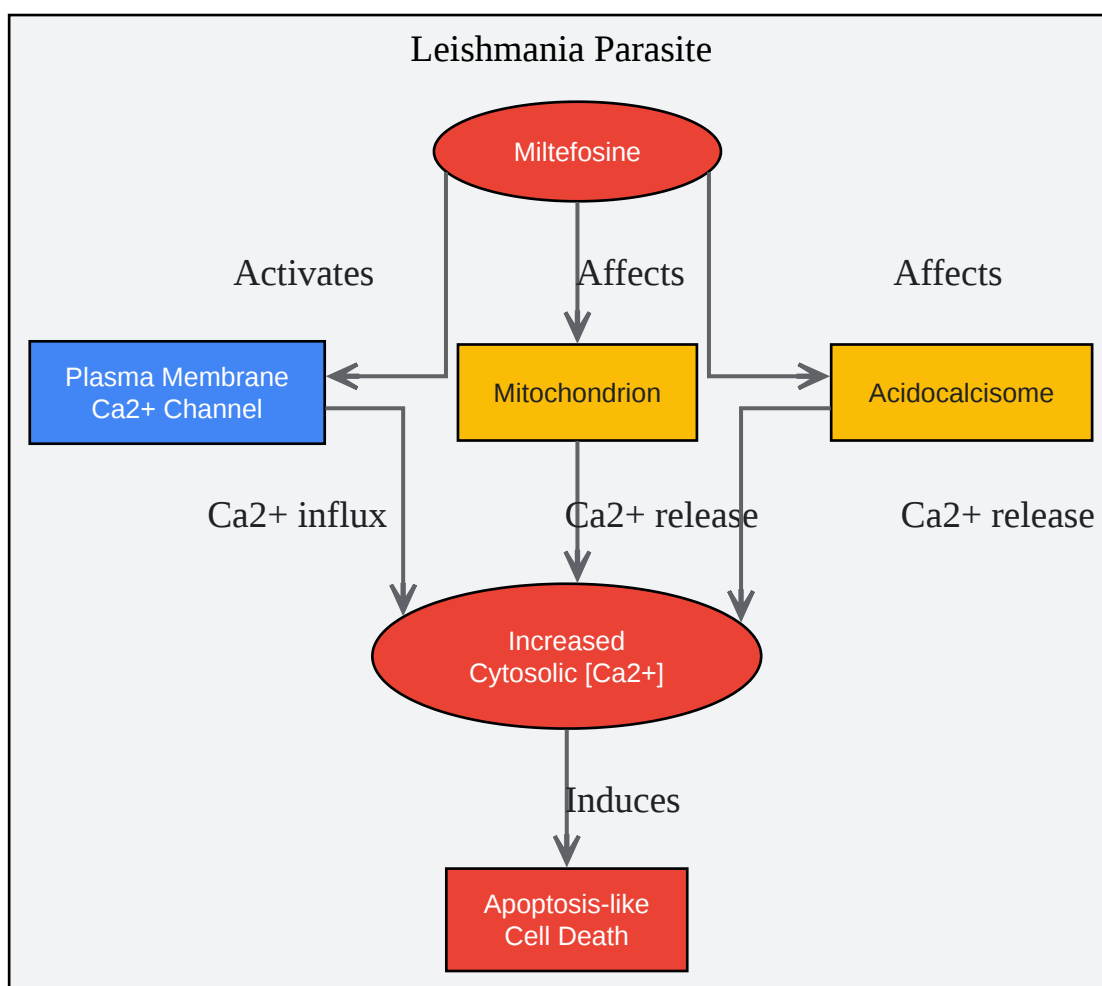


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Miltefosine-mediated inhibition of the PI3K/Akt signaling pathway.

Disruption of Intracellular Ca²⁺ Homeostasis in Leishmania

In protozoan parasites like Leishmania, a primary mechanism of Miltefosine's action is the disruption of intracellular calcium (Ca²⁺) homeostasis.^[10] This is achieved through effects on multiple organelles and channels involved in Ca²⁺ regulation, including the parasite's mitochondria and acidocalcisomes.^{[10][11]} Miltefosine can activate a parasite-specific plasma membrane Ca²⁺ channel, leading to a massive influx of Ca²⁺ and subsequent cell death.^{[12][13]}



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Disruption of Ca²⁺ homeostasis in Leishmania by Miltefosine.

Inhibition of Cytochrome c Oxidase

Miltefosine has been shown to inhibit cytochrome c oxidase, a key enzyme in the mitochondrial respiratory chain of Leishmania. This inhibition leads to a decrease in oxygen consumption and a drop in intracellular ATP levels, ultimately contributing to parasite death.^{[14][15]}

Experimental Protocols

This section provides an overview of methodologies used to study the effects of Miltefosine.

Protocol 1: In Vitro Anti-leishmanial Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Miltefosine against Leishmania promastigotes and amastigotes.

Methodology:

- **Parasite Culture:** Leishmania promastigotes are cultured in appropriate media (e.g., RPMI 1640) at 24-26°C. Axenic amastigotes are also cultured under specific conditions.
- **Drug Preparation:** Serial dilutions of Miltefosine are prepared in the culture medium.
- **Incubation:** A defined number of parasites (e.g., 3×10^4) are incubated in 96- or 384-well plates with the various concentrations of Miltefosine for 48-72 hours.
- **Viability Assessment:** Parasite viability is assessed using methods such as:
 - **Hemocytometer Counting:** Direct counting of motile promastigotes.
 - **XTT or MTT Assay:** A colorimetric assay that measures metabolic activity. A reduction in color indicates decreased viability.^[7]
- **Data Analysis:** The percentage of viability is plotted against the drug concentration, and the IC50 value is calculated using appropriate software.

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